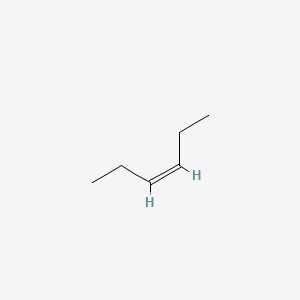

cis-3-Hexene

Description

Significance as a Model Compound in Stereochemical Investigations

The "cis" configuration of cis-3-Hexene provides a rigid framework that is instrumental in the study of stereochemistry, which focuses on the spatial arrangement of atoms within molecules. vaia.com Its well-defined geometry allows researchers to investigate how the stereochemistry of a reactant influences the stereochemical outcome of a reaction, a concept known as stereospecificity. vaia.comvaia.com

A prime example of its use is in the study of epoxidation reactions. When this compound is treated with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), it stereospecifically forms cis-3,4-epoxyhexane. vaia.compdx.edu The "cis" arrangement of the substituents is retained in the resulting epoxide, demonstrating that the addition of the oxygen atom occurs on the same face of the double bond. vaia.com

Furthermore, the subsequent ring-opening reactions of the resulting epoxide are highly dependent on the reaction conditions, providing a clear model for demonstrating stereochemical control. vaia.com For instance, acid-catalyzed hydrolysis of the cis-epoxide leads to the formation of a racemic mixture of 3,4-hexanediol, while base-catalyzed hydrolysis results in the formation of meso-3,4-hexanediol. vaia.com These predictable outcomes make this compound an excellent educational and research tool for illustrating the principles of stereoselective reactions. The reduction of 3-hexyne (B1328910) to this compound using Lindlar's catalyst is another key example of a stereoselective reaction. msu.edu

Importance as an Intermediate in Complex Organic Syntheses

This compound serves as a crucial building block and intermediate in the synthesis of more complex organic molecules. Its double bond is a reactive site that can undergo a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of intricate molecular architectures. cymitquimica.comlibretexts.orglibretexts.org

One of the key applications of this compound in synthesis is its conversion to diols with specific stereochemistry. As mentioned earlier, the controlled epoxidation and subsequent ring-opening provide access to both racemic and meso diols. vaia.com These diols are valuable intermediates themselves, with the two hydroxyl groups offering reactive sites for further modifications. vaia.com

Moreover, this compound can be derived from the partial hydrogenation of 3-hexyne, a reaction that showcases the ability to control the geometry of a double bond. msu.edulibretexts.org This control is fundamental in multi-step syntheses where the stereochemistry of an intermediate dictates the structure of the final product. For example, the synthesis of meso-3,4-hexanediol can be achieved by the permanganate (B83412) or osmium tetroxide hydroxylation of this compound. libretexts.orglibretexts.org The development of highly diastereoselective methods to synthesize this compound-1,6-diols further highlights its importance in creating molecules with multiple stereocenters. nih.govacs.orgacs.org

Relevance in Atmospheric Chemistry and Environmental Studies

This compound is a volatile organic compound (VOC) that is emitted into the troposphere from anthropogenic sources, such as gasoline vapor. scielo.br In the atmosphere, it plays a role in a complex series of chemical transformations that can impact air quality. scielo.brrsc.org

The primary removal pathways for this compound in the atmosphere are its reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). scielo.br The kinetics of these reactions are of significant interest to atmospheric chemists as they determine the lifetime of this compound and its contribution to the formation of secondary pollutants like ozone and secondary organic aerosols (SOA). scielo.brrsc.orgnih.gov

Studies have determined the rate coefficients for the reaction of this compound with these atmospheric oxidants. For instance, the rate coefficient for its reaction with OH radicals has been experimentally determined to be approximately (6.27 ± 0.66) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. scielo.brresearchgate.net The reaction with ozone is another important degradation pathway. scielo.brrsc.org The ozonolysis of this compound and its derivatives, like cis-3-hexenyl acetate (B1210297), has been studied to understand the formation of products and secondary organic aerosols. researchgate.netmdpi.comacs.org The reaction of this compound with chlorine atoms has also been investigated, and its atmospheric lifetime with respect to this reaction has been estimated. scielo.br Understanding these reactions is crucial for developing accurate atmospheric models to predict air quality and the environmental fate of VOCs. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂ cymitquimica.com |

| Molecular Weight | 84.16 g/mol |

| Appearance | Colorless liquid cymitquimica.com |

| Odor | Slightly sweet cymitquimica.com |

| Boiling Point | 66-67 °C |

| Density | 0.677 g/mL |

| Solubility | Insoluble in water, soluble in organic solvents cymitquimica.com |

Table 2: Atmospheric Reaction Rate Coefficients for this compound

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|

| OH radical | (6.27 ± 0.66) × 10⁻¹¹ scielo.brresearchgate.net | ~4.4 hours scielo.br |

| O₃ | (1.44 ± 0.17) × 10⁻¹⁶ scielo.br | ~19 hours scielo.br |

| NO₃ radical | (4.37 ± 0.53) × 10⁻¹³ scielo.br | ~1.3 minutes |

| Cl atom | (4.13 ± 0.51) × 10⁻¹⁰ scielo.br | ~0.8 hours scielo.br |

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-hex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDPJFUHLCOCRG-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891266 | |

| Record name | (3Z)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | cis-3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12540 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7642-09-3 | |

| Record name | 3-Hexene, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007642093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3Z)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z)-hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50181BZ6YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cis 3 Hexene and Its Stereoisomers

Stereoselective Reduction of Alkynes to cis-3-Hexene

The most direct and widely employed strategy for the synthesis of this compound is the partial hydrogenation of 3-hexyne (B1328910). This transformation requires catalysts that can selectively reduce the carbon-carbon triple bond to a double bond without further reduction to the corresponding alkane (n-hexane) and can control the stereochemical outcome to favor the cis (or Z) isomer.

Lindlar Catalytic Hydrogenation of 3-Hexyne

The catalytic hydrogenation of an alkyne to a cis-alkene using a Lindlar catalyst is a classic and reliable method in organic synthesis. ntu.edu.sglibretexts.org The Lindlar catalyst is a heterogeneous catalyst composed of palladium deposited on a solid support, typically calcium carbonate (CaCO₃), which is then "poisoned" with a catalytic inhibitor such as lead acetate (B1210297) or lead(II) oxide, and often modified with quinoline (B57606). jove.comconicet.gov.ar This poisoning deactivates the most active sites on the palladium surface, tempering its reducing power. jove.com The result is a catalyst potent enough to reduce the first π-bond of an alkyne but not the second π-bond of the resulting alkene, thus preventing over-reduction to the alkane. ntu.edu.sg

The hydrogenation of 3-hexyne with a Lindlar catalyst proceeds via a syn-addition mechanism. The 3-hexyne molecule adsorbs onto the surface of the catalyst, and two hydrogen atoms are delivered to the same face of the triple bond, leading to the exclusive formation of this compound. knowt.com The reaction is highly stereospecific, making it a preferred method for accessing cis-alkenes from internal alkynes. researchgate.netmdpi.com

Reaction Scheme: CH₃CH₂–C≡C–CH₂CH₃ + H₂ --(Lindlar Catalyst)--> cis-CH₃CH₂CH=CHCH₂CH₃

Advanced Semi-Hydrogenation Strategies

While the Lindlar catalyst is effective, concerns over the toxicity of lead have driven research into alternative and more efficient catalytic systems. Modern strategies focus on modifying palladium catalysts, exploring bimetallic systems, and utilizing non-noble metal catalysts to achieve high selectivity for this compound.

The performance of a palladium catalyst is significantly influenced by the nature of its support material. Research has shown that structured supports can enhance both the activity and selectivity of palladium in the semi-hydrogenation of 3-hexyne. A study utilizing low-loaded (1 wt% Pd) palladium catalysts on various mesostructured supports demonstrated this effect. The reaction, carried out at 298 K, primarily yielded this compound, with subsequent isomerization to trans-3-hexene (B77681) or hydrogenation to hexane (B92381) being minor pathways dependent on the support. researchgate.net The catalyst supported on SBA-15, a silica (B1680970) material with a one-dimensional hexagonal pore structure, was identified as the most active and selective option. researchgate.net This highlights that the catalyst support is not merely an inert carrier but plays an active role in the catalytic process.

| Catalyst Support | Structure | Key Finding | Reference |

| SBA-15 | 1D Hexagonal Silica | Most active and selective for this compound formation. | researchgate.net |

| MCM-48 | Cubic 3D Pore Silica | Effective, but less active/selective than SBA-15. | researchgate.net |

| MSU-γ Alumina (B75360) | Lathlike Particle Morphology | Showed activity in the hydrogenation of 3-hexyne. | researchgate.net |

Bimetallic catalysts often exhibit superior performance compared to their monometallic counterparts due to synergistic electronic and geometric effects. Low-loaded tungsten-palladium (W-Pd) catalysts supported on alumina have emerged as highly effective systems for the selective hydrogenation of 3-hexyne to this compound. researchgate.netresearchgate.net These catalysts demonstrate that the semi-hydrogenation pathway is dominant, achieving over 95% selectivity for (Z)-3-hexene, which is comparable to or even better than traditional Lindlar catalysts. researchgate.netresearchgate.net

Kinetic studies of a W-Pd/alumina catalyst revealed a negative reaction order with respect to hydrogen, indicating a significant role of hydrogen chemisorption in the reaction mechanism. researchgate.net A proposed model suggests that 3-hexyne adsorption is the rate-limiting step, with molecular hydrogen competing for electron-deficient palladium sites (Pdⁿ⁺), while hydrogen dissociation occurs on different, electron-rich palladium sites (Pdᵟ⁻). researchgate.net Comparative studies have shown the activity order to be WPd/A > PdNi/A > Pd/A, all of which were significantly more active than the commercial Lindlar catalyst. researchgate.net

The quest for inexpensive and non-toxic catalysts has led to the exploration of earth-abundant metals. While copper and zinc individually show low efficiency, their use in bimetallic or complexed forms can create highly selective catalysts for alkyne semi-hydrogenation. mdpi.com N-heterocyclic carbene (NHC)-copper hydride complexes have been reported as effective catalysts for the Z-selective semi-reduction of internal alkynes. researchgate.net

More directly related, a molecular zinc-anilide complex has been developed for the catalytic, Z-selective semi-hydrogenation of various internal alkynes. nih.gov This system represents a rare example of a post-transition metal catalyst for this transformation. The mechanism involves the activation of dihydrogen across the Zn-N bond, followed by a stereospecific syn-hydrozincation of the alkyne. nih.gov While this specific complex requires forcing conditions, it opens a new avenue for designing selective hydrogenation catalysts based on abundant metals like zinc. nih.gov Furthermore, supported copper-zinc catalysts on hierarchically porous alumina have demonstrated high stability and selectivity in hydrogenation reactions, suggesting their potential for alkyne semi-hydrogenation. mdpi.com

Alternative Synthetic Routes to this compound

Beyond the catalytic hydrogenation of alkynes, alternative methods provide non-catalytic pathways to this compound.

Hydroboration-Protonolysis of 3-Hexyne

A prominent alternative for converting an internal alkyne to a cis-alkene is the two-step hydroboration-protonolysis reaction. jove.comknowt.com This non-catalytic method involves the syn-addition of a sterically hindered borane (B79455) reagent across the triple bond of 3-hexyne. ntu.edu.sglibretexts.org Bulky boranes, such as disiamylborane (B86530) (Sia₂BH) or dicyclohexylborane, are used to prevent a second hydroboration from occurring on the resulting alkenylborane. libretexts.org

The first step, hydroboration, is highly stereospecific, with the boron and hydrogen atoms adding to the same side of the alkyne, forming a trialkenylborane intermediate with a cis configuration. jove.com In the second step, treatment of this intermediate with a proton source, typically a carboxylic acid like acetic acid (CH₃COOH), replaces the boron group with a hydrogen atom, yielding the final this compound product with high stereochemical purity. ntu.edu.sgjove.com

Reaction Scheme:

CH₃CH₂–C≡C–CH₂CH₃ + Sia₂BH → (cis-alkenylborane intermediate)

(cis-alkenylborane intermediate) + CH₃COOH → cis-CH₃CH₂CH=CHCH₂CH₃

| Step | Reagent | Purpose | Stereochemistry | Reference |

| 1. Hydroboration | Disiamylborane (Sia₂BH) | Syn-addition of H-B across the triple bond to form a vinylic borane. | Syn-addition | jove.comlibretexts.org |

| 2. Protonolysis | Acetic Acid (CH₃COOH) | Replaces the borane group with a hydrogen atom. | Retention of cis geometry | ntu.edu.sgjove.com |

Advanced Derivatization and Stereoselective Synthesis Involving Cis 3 Hexene

Diastereoselective Functionalization of cis-3-Hexene Substrates

The controlled introduction of functional groups into the this compound framework is a key strategy for the synthesis of complex molecules with defined stereochemistry. This section examines methods for achieving high diastereoselectivity, particularly in the formation of diols.

One-Pot Diastereoselective Synthesis of this compound-1,6-diols

A highly diastereoselective one-pot procedure has been developed for the synthesis of this compound-1,6-diols, which successfully controls the geometry of the double bond and up to four stereocenters. nih.govacs.orgacs.org The process begins with the hydroboration of a terminal alkyne, followed by transmetalation to zinc, which generates a divinylzinc (B3045688) intermediate. nih.govacs.org This intermediate then undergoes reductive elimination to form the carbon-carbon double bond. nih.govacs.org

In the presence of a trapping agent such as a ketone or an aldehyde, a proposed metallocyclopentene intermediate is intercepted through a double insertion of the carbonyl substrate. nih.govacs.org Subsequent workup yields the desired diols in a range of 47-86%. nih.govacs.org If no trapping agent is present, a diene is liberated in approximately 70% yield. nih.govacs.orgresearchgate.net This method provides a powerful tool for creating multiple stereocenters with high precision in a single synthetic operation.

Organozinc-Mediated Approaches to Diol Formation

Organozinc reagents are pivotal in the diastereoselective synthesis of diols from this compound derivatives. nih.govacs.org The formation of a divinylzinc intermediate is a critical step in the one-pot synthesis of this compound-1,6-diols. nih.govacs.org This intermediate's reactivity allows for the controlled formation of carbon-carbon bonds. nih.govacs.org

The use of dialkylzinc reagents in the presence of a titanium catalyst, derived from a dihydroxy bis(sulfonamide) ligand and titanium tetraisopropoxide, has shown good to excellent enantioselectivities in the asymmetric addition of phenyl groups to ketones. researchgate.net While diethylzinc (B1219324) itself reacts slowly with aldehydes and virtually not at all with ketones at 0 °C, its in-situ generation and reaction within the catalytic cycle prove highly effective. acs.org The versatility of organozinc reagents, including their functional group tolerance, makes them indispensable for these complex transformations. thieme-connect.de

Epoxidation Reactions and Stereospecificity of this compound

Epoxidation of the double bond in this compound is a fundamental transformation that introduces a reactive three-membered ring, paving the way for further functionalization. The stereochemistry of the starting alkene is crucial in determining the stereochemical outcome of the epoxide and subsequent products.

Peracid-Mediated Epoxidation of this compound

The reaction of this compound with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), is a stereospecific process. vaia.comlibretexts.org This means the cis configuration of the alkene is retained in the resulting epoxide, yielding cis-3,4-epoxyhexane. vaia.comlibretexts.org The mechanism is concerted, with the peroxyacid delivering an oxygen atom to the double bond in a single step. libretexts.org This retention of stereochemistry is a reliable feature of peracid epoxidations of alkenes. libretexts.orgmsu.edu

The resulting cis-epoxide is a valuable intermediate for synthesizing various diols with specific stereochemistry. vaia.comaskfilo.com

Dimethyldioxirane Epoxidation and Stereochemical Control

Dimethyldioxirane (DMDO) is another effective reagent for the epoxidation of this compound, forming the corresponding epoxide. sigmaaldrich.com Kinetic studies have revealed that alkyl-substituted cis-alkenes, like this compound, undergo epoxidation with DMDO significantly faster—approximately eight times faster—than their trans counterparts. wm.edu

This difference in reactivity has been attributed to a concerted mechanism involving a 'spiro' transition state, where the plane of the alkene's pi bond and the dioxirane (B86890) ring are at a 90-degree angle. wm.eduresearchgate.net For cis-alkenes, the DMDO can approach from the less sterically hindered side. In contrast, the epoxidation of trans-alkenes invariably involves steric interactions between the dioxirane and the alkyl substituents. wm.edu Computational studies have supported this model, showing a smooth transition from reactants to products for each epoxidation. wm.edu

Stereoselective Ring-Opening of this compound Epoxides

The epoxide ring of cis-3,4-epoxyhexane can be opened stereoselectively to produce different diastereomers of 3,4-hexanediol. The stereochemical outcome is dictated by the reaction conditions.

Acid-Catalyzed Ring-Opening: Treatment of the cis-epoxide with an aqueous acidic solution (e.g., H₃O⁺) leads to the formation of meso-3,4-hexanediol. vaia.comaskfilo.com This reaction proceeds with syn stereochemistry, meaning both hydroxyl groups are added to the same face of the original double bond plane. vaia.comaskfilo.com

Base-Catalyzed Ring-Opening: In contrast, nucleophilic ring-opening using a hydroxide (B78521) ion (OH⁻) from a base like sodium hydroxide (NaOH) in water results in a racemic mixture of (3R,4S)- and (3S,4R)-3,4-hexanediol. vaia.comaskfilo.com This process occurs with anti stereochemistry, where the nucleophile attacks from the face opposite to the epoxide oxygen, leading to the formation of two enantiomers in equal amounts. vaia.comaskfilo.comlibretexts.org

These distinct stereochemical pathways highlight the utility of this compound epoxides in accessing specific stereoisomers of diols.

Interactive Data Table: Stereochemical Outcomes of this compound Epoxide Ring-Opening

| Starting Material | Reagent/Conditions | Product(s) | Stereochemical Outcome |

| cis-3,4-Epoxyhexane | Aqueous Acid (H₃O⁺) | meso-3,4-Hexanediol | Syn-addition |

| cis-3,4-Epoxyhexane | Base (NaOH, H₂O) | Racemic 3,4-Hexanediol | Anti-addition |

Synthesis of cis-3-Hexenyl Esters and Allied Compounds

cis-3-Hexenyl esters are valuable compounds, particularly in the flavor and fragrance industry, prized for their characteristic "green" and fruity aromas. researchgate.netresearchgate.net The synthesis of these esters can be achieved through various methods, including traditional chemical processes and more modern enzymatic approaches.

Transesterification is a common method for producing cis-3-hexen-1-yl acetate (B1210297). This process involves the reaction of cis-3-hexen-1-ol (B126655) with an acetyl donor, such as ethyl acetate or vinyl acetate, in the presence of a catalyst. researchgate.netjcsp.org.pk Solid base catalysts, such as KOH supported on γ-Al₂O₃, have been shown to be effective for this transformation. researchgate.net In one study, a 30% KOH/Al₂O₃ catalyst achieved a 59.3% conversion of cis-3-hexen-1-ol to cis-3-hexen-1-yl acetate at 88°C within 2 hours. researchgate.net The active species in this catalytic system was identified as K₂O·CO₂. researchgate.net

Vinyl acetate is often used as an acyl donor in transesterification reactions because it can lead to nearly complete conversion by shifting the reaction equilibrium. jcsp.org.pk

Enzymatic synthesis of cis-3-hexenyl esters offers several advantages over chemical methods, including milder reaction conditions, higher selectivity, and the production of "natural" labeled products. jcsp.org.pkmdpi.com Lipases are the most commonly used enzymes for this purpose. researchgate.netnih.gov

Immobilized lipases, such as Novozym 435 from Candida antarctica, are particularly effective for the synthesis of cis-3-hexen-1-yl acetate. researchgate.netresearchgate.net In a solvent-free system, direct esterification of cis-3-hexen-1-ol with acetic acid using Novozym 435 can achieve high yields, especially with the controlled addition of acetic acid. researchgate.net Lipases from other sources, such as Rhizomucor miehei and Aspergillus oryzae, have also been successfully employed. researchgate.netjst.go.jpdntb.gov.ua

The efficiency of enzymatic synthesis is influenced by several factors, including the choice of enzyme, acyl donor, solvent, temperature, and substrate molar ratio. researchgate.netjst.go.jp For instance, the transesterification of cis-3-hexen-1-ol with triacetin (B1683017) in n-hexane catalyzed by immobilized Rhizomucor miehei lipase (B570770) was optimized using response surface methodology, achieving a molar conversion of approximately 81%. researchgate.net Another study found that using crude lipase from rape seedlings with vinyl acetate as the acyl donor in hexane (B92381) resulted in a 99% yield of (Z)-3-hexen-1-yl acetate after 24 hours. researchgate.net

| Enzyme Source | Acyl Donor | Solvent | Yield/Conversion | Reference |

| Rhizomucor miehei (immobilized) | Triacetin | n-Hexane | ~81% molar conversion | researchgate.net |

| Rape Seedlings (crude lipase) | Vinyl acetate | Hexane | 99% yield (24h) | researchgate.net |

| Stenotrophomonas maltophilia (esterase) | Vinyl acetate | - | - | openmicrobiologyjournal.com |

| Candida antarctica (Novozym 435) | Acetic acid | Solvent-free | >90% yield | researchgate.netresearchgate.net |

This table presents a summary of various enzymatic approaches for the synthesis of cis-3-hexenyl acetate, highlighting the diversity of enzymes and reaction conditions that can be employed.

Integration of this compound in Complex Molecule Total Synthesis

The stereochemistry and reactivity of this compound and its derivatives make them valuable building blocks in the total synthesis of complex natural products.

Olefin cross-metathesis is a powerful tool for the formation of carbon-carbon double bonds in a stereoselective manner. acs.orgmdpi.com this compound can be utilized as a reagent in these reactions. For instance, in stereoretentive metathesis reactions, this compound can be generated as a volatile byproduct, which can be removed under dynamic vacuum to drive the reaction to completion. caltech.edu This strategy has been successfully applied in the synthesis of prostaglandin (B15479496) derivatives. caltech.edu

Furthermore, the principles of olefin metathesis can be applied to fragments derived from this compound to construct complex molecular architectures. The development of catalysts that can control the stereochemistry of the newly formed double bond has greatly expanded the utility of this methodology in total synthesis. acs.orgmit.edu For example, molybdenum and ruthenium-based catalysts have been developed for Z-selective cross-metathesis reactions, which are crucial for the synthesis of various natural products. mit.edu The application of cross-metathesis involving complex fragments, where one or both fragments may be derived from precursors like this compound, has been demonstrated in the total synthesis of cytotoxic natural products such as mucocin. acs.orgmdpi.com

Formation of Substituted Cyclopentenones and Related Structures

The stereoselective synthesis of substituted cyclopentenones is a significant focus in organic chemistry due to the prevalence of the cyclopentenone core in a vast array of natural products and biologically active molecules. researchgate.net While the direct use of this compound as a foundational building block in common cyclopentenone ring-forming reactions is not extensively documented, its structural motif is frequently incorporated through the use of functionalized derivatives. These derivatives serve as key synthons for introducing the (Z)-hex-3-en-1-yl side chain, which is a characteristic feature of several important cyclopentenone-based compounds, such as cis-jasmone.

Methodologies for cyclopentenone synthesis are diverse, including the Pauson-Khand reaction, Nazarov cyclization, and various rearrangement and condensation strategies. researchgate.netnih.govnih.gov A prominent and well-documented route involving a this compound derivative is the alkylation of a cyclopentanone (B42830) precursor, followed by elimination and rearrangement to yield the target cyclopentenone.

Synthesis of 3-(cis-3-Hexenyl)-2-cyclopentenone

A notable example of incorporating the this compound framework is the synthesis of 3-(cis-3-hexenyl)-2-cyclopentenone, a direct precursor to the valuable fragrance compound, cis-jasmone. oup.com This process does not use this compound directly but employs its bromo-derivative, cis-1-bromo-3-hexene, to introduce the required side chain onto a cyclopentanone scaffold.

The synthesis begins with 2-cyclopentenone, which is first converted into a more suitable substrate for alkylation. oup.com This involves the conjugate addition of a sulfinate, such as sodium p-toluenesulfinate, to the α,β-unsaturated ketone. This step yields a 3-sulfonylcyclopentanone derivative, which serves to activate the C-3 position for subsequent alkylation. oup.com The ketone functionality is typically protected, for instance as a ketal, prior to alkylation to prevent undesired side reactions.

The protected 3-sulfonylcyclopentanone is then treated with a strong base to generate a carbanion, which is subsequently alkylated with cis-1-bromo-3-hexene. oup.comoup.com This step stereoselectively installs the cis-3-hexenyl group at the C-3 position of the cyclopentanone ring. The final steps involve the removal of the protecting group and the sulfonyl group to afford 3-(cis-3-hexenyl)-2-cyclopentenone. oup.com

This intermediate, 3-(cis-3-hexenyl)-2-cyclopentenone, can then undergo a base-catalyzed retroaldol-aldol condensation reaction. oup.com This intramolecular rearrangement shifts the position of the double bond and the methyl group, ultimately yielding cis-jasmone with its characteristic trisubstituted cyclopentenone ring. oup.com An 80% yield for this final rearrangement step has been reported when conducted in a stainless steel autoclave with 5% sodium hydroxide. oup.com

Table 1: Synthetic Steps for 3-(cis-3-Hexenyl)-2-cyclopentenone

| Step | Starting Material | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Cyclopentenone | Sodium p-toluenesulfinate | 3-(p-tolylsulfonyl)cyclopentanone | 92.5% | oup.com |

| 2 | 3-(p-tolylsulfonyl)cyclopentanone | Ethylene (B1197577) glycol, p-toluenesulfonic acid (ketal protection) | 1,1-ethylenedioxy-3-(p-tolylsulfonyl)cyclopentane | Good | oup.comoup.com |

| 3 | 1,1-ethylenedioxy-3-(p-tolylsulfonyl)cyclopentane | 1. n-Butyllithium 2. cis-1-bromo-3-hexene | 1,1-ethylenedioxy-3-(cis-3-hexenyl)-3-(p-tolylsulfonyl)cyclopentane | Good | oup.comoup.com |

| 4 | 1,1-ethylenedioxy-3-(cis-3-hexenyl)-3-(p-tolylsulfonyl)cyclopentane | 5% Hydrochloric acid in tetrahydrofuran (B95107) (deprotection and desulfonylation) | 3-(cis-3-Hexenyl)-2-cyclopentenone | Good | oup.com |

| 5 | 3-(cis-3-Hexenyl)-2-cyclopentenone | 5% Sodium hydroxide (in autoclave) | cis-Jasmone | 80% | oup.com |

Considerations in Other Cyclopentenone Syntheses

While direct examples are scarce, the involvement of this compound as the alkene component in other major cyclopentenone syntheses, such as the Pauson-Khand reaction, is theoretically plausible. The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. nih.govwikipedia.org In principle, this compound could serve as the alkene partner. However, the reactivity and regioselectivity of such a reaction would depend heavily on the specific alkyne and reaction conditions employed. nih.gov Competition experiments have shown that the reactivity of an alkene in the Pauson-Khand reaction is a critical factor, with strained alkenes like norbornene often exhibiting high reactivity. nih.gov The reaction of a simple, unactivated internal alkene like this compound might require more forcing conditions or specialized catalytic systems.

Similarly, the vinylcyclopropane-cyclopentene rearrangement is another key strategy for forming five-membered rings. wikipedia.orgresearchgate.netnih.gov This reaction involves the thermal or transition-metal-catalyzed rearrangement of a vinylcyclopropane (B126155) to a cyclopentene. wikipedia.orgnih.gov To involve this compound in such a pathway, it would first need to be converted into a suitable vinylcyclopropane precursor, a multi-step process in itself.

Reaction Mechanisms and Kinetics of Cis 3 Hexene

Atmospheric Oxidation Chemistry of cis-3-Hexene

In the troposphere, this compound is primarily removed through reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). scielo.br Its reactions contribute to the complex series of chemical transformations that can lead to the formation of secondary organic aerosols and ozone. rsc.orgpsu.edu

Hydroxyl Radical (OH) Initiated Reactions

The reaction with the hydroxyl radical is the main atmospheric degradation pathway for this compound during the daytime. acs.org This oxidation process is rapid, leading to a short atmospheric lifetime for the compound. bioline.org.br

The rate coefficient for the gas-phase reaction of this compound with hydroxyl (OH) radicals has been determined through experimental studies, primarily using the relative rate method. scielo.brrsc.org In this technique, the decay of this compound is compared to the decay of reference compounds with well-known OH reaction rate coefficients. rsc.orgresearchgate.net These experiments are typically conducted in simulation chambers, such as large volume Teflon bags, at atmospheric pressure (around 750 Torr) and a standard temperature of 298 K. rsc.orgrsc.orgrsc.org

Multiple studies have reported consistent values for this rate coefficient. A mean second-order rate coefficient has been determined as (6.27 ± 0.66) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. scielo.brrsc.orgpsu.edu This value is comparable to the rate coefficient estimated using structure-activity relationships (SAR), which predicted a value of 6.3 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. rsc.org

Table 1: Experimental and Theoretical Rate Coefficients for the Reaction of this compound with OH Radicals at 298 K

| Method | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

|---|---|---|

| Experimental (Relative Rate) | (6.27 ± 0.66) × 10⁻¹¹ | scielo.br, rsc.org, psu.edu |

| Theoretical (DFT/MVT) | 8.10 × 10⁻¹¹ | rsc.org, psu.edu, rsc.org |

The primary atmospheric oxidants for this compound have varying reaction rates, highlighting the importance of the OH radical in its daytime degradation.

Table 2: Rate Coefficients for the Reaction of this compound with Major Atmospheric Oxidants

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

|---|---|---|

| OH Radical | (6.27 ± 0.66) × 10⁻¹¹ | scielo.br, rsc.org |

| Ozone (O₃) | (1.44 ± 0.17) × 10⁻¹⁶ | scielo.br |

Theoretical studies, employing Density Functional Theory (DFT) at levels such as BHandHLYP/aug-cc-pVDZ, have been conducted to investigate the mechanism of the OH-initiated oxidation of this compound. rsc.orgpsu.edursc.org These calculations show that the reaction predominantly occurs via the electrophilic addition of the OH radical to the C=C double bond. acs.orgnih.gov This is significantly more favorable than H-atom abstraction from the alkyl chain at typical atmospheric temperatures. umich.edu

The addition mechanism proceeds through the formation of a pre-barrier complex, specifically a π-type complex, before reaching the transition state. rsc.orgrsc.org The OH radical adds to one of the carbon atoms of the double bond, leading to the formation of a stable β-hydroxy radical. acs.orgnih.gov

The conformational flexibility of this compound plays a significant role in its reaction kinetics. rsc.org Theoretical models have taken into account the different conformations of the reactants, pre-barrier complexes, and transition state saddle points to accurately describe the reaction. rsc.orgpsu.edu

Individual rate coefficients have been calculated for different conformers of this compound. Using a microcanonical variational transition state method, the individual rate coefficients for two conformers at 298 K were calculated to be 4.19 × 10⁻¹¹ and 1.23 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. rsc.org The global rate coefficient is then estimated by considering the Boltzmann distribution of these conformers at a given temperature. rsc.orgpsu.edu This approach yields a global theoretical rate coefficient of 8.10 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is in good agreement with the experimentally determined value. rsc.orgrsc.org This highlights the necessity of including conformational analysis for a proper description of the reaction kinetics. rsc.orgpsu.edu

Table 3: Calculated Individual Rate Coefficients for this compound Conformers

| Conformer | Individual Rate Coefficient at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

|---|---|---|

| Conformer 1 | 4.19 × 10⁻¹¹ | rsc.org |

Ozonolysis Reaction Mechanisms

While the reaction with OH radicals is dominant during the day, ozonolysis can be a competitive degradation pathway, especially under conditions with high ozone concentrations. acs.orgacs.org

The gas-phase reaction of this compound with ozone is initiated by an electrophilic 1,3-cycloaddition of the ozone molecule to the carbon-carbon double bond. acs.orgacs.org This process forms a highly unstable five-membered ring intermediate known as a primary ozonide or 1,2,3-trioxolane. acs.orgacs.orgcdnsciencepub.comresearchgate.net

Due to its instability, the primary ozonide rapidly decomposes. cdnsciencepub.comcdnsciencepub.com This decomposition involves the cleavage of the central C-C bond and one of the O-O bonds, yielding two primary fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee Intermediate (CI). acs.orgacs.orgresearchgate.net For the symmetrical this compound, this cleavage results in propanal and the propanal Criegee intermediate (CH₃CH₂CHOO).

The stereochemistry of the parent alkene influences the decomposition pathway. In the ozonolysis of this compound, steric interactions within the transition state of the primary ozonide decomposition favor the formation of anti-configured Criegee intermediates over syn-configured ones, with a reported ratio of approximately 80:20. mit.educopernicus.org These energized Criegee intermediates can then undergo further reactions, including unimolecular decomposition to form OH radicals, which plays a role in the radical budget of the atmosphere. acs.orgacs.orgmit.edu

Chlorine Atom (Cl) Initiated Reactions

In certain atmospheric environments, such as coastal or polluted marine areas, reactions with chlorine atoms can be a significant degradation pathway for volatile organic compounds like this compound.

Table 2: Kinetic Data for the Reaction of Cl with this compound

| Temperature (K) | Pressure (Torr) | Method | Reference Compound(s) | Rate Coefficient (k) (10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) |

|---|

Source: Barbosa et al., 2017

The reaction between a chlorine atom and this compound can proceed via two primary channels:

Addition: The chlorine atom adds across the C=C double bond, forming a chloroalkyl radical.

H-Abstraction: The chlorine atom abstracts a hydrogen atom, typically from an allylic position, to form hydrogen chloride (HCl) and a hexenyl radical.

Isomerization Pathways and Mechanisms of this compound

This compound can be converted to its more stable stereoisomer, trans-3-hexene (B77681), or to its positional isomers (1-hexene and 2-hexene) through various mechanisms.

One common method for achieving cis-trans equilibration is through iodine catalysis. uregina.caacs.org This process can be initiated thermally or photolytically to generate iodine atoms (•I). The mechanism involves the reversible addition of an iodine atom to the double bond, forming a C-I single bond and a radical center on the adjacent carbon. This allows for free rotation around the former double bond. Subsequent elimination of the iodine atom can then yield either the cis or trans isomer, eventually leading to a thermodynamic equilibrium mixture. uregina.ca The rate-determining step in this catalytic cycle is typically the internal rotation of the iodo intermediate. acs.org

Isomerization can also occur during catalytic hydrotreatment processes over heterogeneous catalysts like NiMo/γ-Al₂O₃. lookchem.com In such systems, 1-hexene (B165129) can isomerize to an equilibrium distribution of cis-2-hexene (B1348261), trans-2-hexene (B1208433), this compound, and trans-3-hexene. lookchem.com The proposed mechanism often involves a metal hydride addition-elimination pathway, where the alkene coordinates with the metal complex, undergoes a 1,2-hydrogen shift via an alkyl metal intermediate, and is then released as an isomerized alkene.

At high temperatures, such as those found in combustion, reaction pathways are dominated by H-atom abstraction, leading to the formation of various resonance-stabilized radicals. umich.edu These radical intermediates can undergo further reactions and rearrangements that contribute to isomerization.

Cis-Trans Isomerization Kinetics

The conversion of this compound to its more stable trans isomer is a significant reaction, the kinetics of which are influenced by various catalytic methods. This geometric isomerization involves the rotation around the carbon-carbon double bond, a process that requires overcoming a substantial energy barrier and is thus typically facilitated by a catalyst.

One common method involves iodine catalysis, which proceeds through a three-step mechanism: the attachment of an iodine atom to the double bond, internal rotation around the now single C-C bond, and subsequent detachment of the iodine atom. uregina.ca The intermediates in this process are often weakly bound. uregina.ca

Metal complexes are also effective catalysts. For instance, ruthenium(II) complexes like [Cp*Ru(NCMe)₃][PF₆] can catalyze the cis-to-trans isomerization of various alkenes, including this compound. researchgate.net Mechanistic studies suggest that these reactions can occur via an alkene-assisted mechanism where a cis-double bond serves as an anchoring site for the catalyst. researchgate.net The rate of isomerization can be influenced by steric factors; for example, the reaction of a benzylidene catalyst with this compound is approximately twice as fast as with trans-3-hexene, which is attributed to the way the alkene binds to the metal complex, allowing the substituents of the cis isomer to push away bulky phosphine (B1218219) ligands. ugent.be

The kinetics of thermal cis-trans isomerization often follow a first-order decay, with the rate constants being temperature-dependent. mdpi.com In some systems, particularly at low reactant concentrations, second-order kinetics have been observed, analogous to the Lindemann-Hinshelwood mechanism for unimolecular reactions. aps.org

Table 1: Factors Influencing Cis-Trans Isomerization of Alkenes

| Factor | Description | Impact on Kinetics |

| Catalyst Type | Different catalysts (e.g., iodine, ruthenium complexes) operate via distinct mechanisms. | Affects reaction rate and pathway. Ruthenium complexes can offer high kinetic control. researchgate.net |

| Ligand Steric Bulk | Bulky ligands on metal catalysts (e.g., phosphines) can influence substrate binding. | Can accelerate isomerization of cis-alkenes by destabilizing the crowded metal-alkene complex. ugent.be |

| Temperature | Isomerization rates are temperature-dependent. | Higher temperatures generally increase the rate constant according to the Arrhenius equation. mdpi.com |

| Concentration | The concentration of the cis isomer can affect the observed reaction order. | Can shift from first-order to second-order kinetics at low concentrations. aps.org |

Double Bond Migration Processes

Double bond migration in hexene isomers is a facile process that often occurs in tandem with or as a competing reaction to other transformations like isomerization and hydrosilylation. researchgate.netrsc.orgresearchgate.net This reaction involves the shift of the C=C double bond to an adjacent position, leading to the formation of other isomers, such as 2-hexene (B8810679) and 1-hexene, from 3-hexene (B12438300). researchgate.net Double bond isomerization is generally faster than skeletal isomerization due to the comparative ease of hydrogen atom migration versus alkyl group migration. researchgate.netresearchgate.net

The most common mechanism for transition metal-catalyzed double bond migration is the hydride addition-elimination mechanism. researchgate.net In this process, a metal-hydride catalyst adds across the double bond to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the double bond in a new position and releases the metal hydride catalyst. researchgate.net

Ruthenium complexes, such as [RuClH(CO)(PPh₃)₃], are well-known catalysts for this transformation, often leading to a mixture of hexene isomers. researchgate.net Studies on the hydrotreatment of C6 compounds over NiMo/γ-Al₂O₃ catalysts also show an equilibrium distribution of 1-hexene, cis-2-hexene, trans-2-hexene, this compound, and trans-3-hexene, indicating that double bond migration is a prevalent process under these conditions. researchgate.net The reaction can also be catalyzed by palladium catalysts, where extensive double bond migration can occur during hydrogenation reactions. masterorganicchemistry.com

Hydrosilylation Reaction Mechanisms of this compound

Hydrosilylation is the addition of a silicon-hydride bond across a carbon-carbon double bond. For internal alkenes like this compound, this reaction is often part of a tandem isomerization-hydrosilylation process, where the double bond first migrates to the terminal position (1-hexene) before the hydrosilylation occurs, ultimately yielding a linear alkylsilane. rsc.org

The most widely accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism . libretexts.orgresearchgate.nettum.de This mechanism involves the following key steps:

Oxidative Addition: The hydrosilane (HSiR₃) adds to the low-valent metal center (M), forming a metal-hydrido-silyl complex (H-M-SiR₃). libretexts.org

Olefin Coordination: The alkene (this compound) coordinates to the metal complex.

Insertion: The alkene inserts into the metal-hydride bond (M-H). This is typically the regioselectivity-determining step and leads to a metal-alkyl intermediate.

Reductive Elimination: The alkyl and silyl (B83357) groups couple and are eliminated from the metal center, forming the alkylsilane product and regenerating the active catalyst. libretexts.org

An alternative pathway, sometimes called the modified Chalk-Harrod mechanism, involves the insertion of the alkene into the metal-silyl bond (M-Si) first, followed by reductive elimination with the hydride. researchgate.netscientificspectator.com

Cationic Rh(III) complexes have proven to be efficient catalysts for the tandem isomerization-hydrosilylation of internal olefins, including this compound, with complete selectivity towards the formation of the terminal hexyltriethylsilane. rsc.org The reactivity of alkenes in hydrosilylation generally follows the trend: 1-alkene > 2-alkene > 3-alkene, which is why the initial isomerization to 1-hexene is crucial for the efficient hydrosilylation of internal hexenes. libretexts.org

Table 2: Key Factors in the Hydrosilylation of Hexenes

| Factor | Influence on the Reaction |

| Catalyst | Cationic Rh(III) and Pt(0) complexes are effective. The choice of metal and ligands dictates activity and selectivity. rsc.orglibretexts.org |

| Substrate Structure | Reactivity decreases with increasing steric hindrance around the double bond (1-hexene > 2-hexene > 3-hexene). libretexts.org |

| Silane Type | The electronic and steric properties of the hydrosilane (e.g., HSiCl₃ vs. HSiEt₃) affect the rate of oxidative addition. libretexts.org |

| Reaction Pathway | Tandem isomerization-hydrosilylation is the dominant pathway for internal alkenes like this compound to form terminal silanes. rsc.org |

Degenerate Metathesis Mechanisms Involving this compound

Olefin metathesis is a reaction that involves the redistribution of alkylidene fragments between two alkenes. When this reaction occurs between two identical olefins and regenerates the starting material, it is termed degenerate metathesis. For this compound, this process involves the breaking and reforming of the C=C double bond without producing any new chemical species.

The mechanism for olefin metathesis, proposed by Chauvin, proceeds through a metallacyclobutane intermediate. researchgate.netu-tokyo.ac.jp The key steps involving this compound are:

Initiation: A metal-alkylidene catalyst ([M]=CHR) reacts with this compound.

[2+2] Cycloaddition: The alkene coordinates to the metal and undergoes a [2+2] cycloaddition to form a substituted ruthenacyclobutane intermediate.

[2+2] Cycloreversion: The metallacycle can cleave in two ways. In a productive metathesis, it would lead to new olefins. In a degenerate metathesis, the metallacycle cleaves in a way that regenerates the original this compound molecule and the initial metal-alkylidene catalyst. nih.gov

This process is considered "degenerate" or "non-productive" because there is no net chemical change. nih.gov However, these degenerate steps are mechanistically significant and occur rapidly, often an order of magnitude faster than productive metathesis. nih.govnih.gov They are crucial for understanding catalyst efficiency and behavior. For example, in the cross-metathesis of two different olefins, degenerate metathesis of the starting materials competes with the desired productive cross-metathesis. Studies using ruthenium-based catalysts have explored the dynamics of these processes, showing that the structure of the N-heterocyclic carbene (NHC) ligand on the catalyst can play a significant role in the rate of degenerate events. nih.gov

Computational Chemistry and Theoretical Studies on Cis 3 Hexene

Application of Quantum Chemical Methodologies

Quantum chemistry offers a suite of tools to investigate the electronic and geometric properties of molecules. For cis-3-Hexene, methodologies ranging from Density Functional Theory (DFT) to high-accuracy Coupled Cluster theory have been employed to study its reactions and fundamental characteristics.

Density Functional Theory (DFT) for Reaction Studies

Density Functional Theory has proven to be a valuable method for investigating the kinetics and mechanisms of reactions involving this compound. A notable example is the study of the reaction between this compound and the hydroxyl (OH) radical, a crucial process in atmospheric chemistry. psu.edursc.orgrsc.org

Researchers have utilized the BHandHLYP functional with the aug-cc-pVDZ basis set to model this reaction. psu.edursc.orgrsc.org This level of theory was chosen for its proven accuracy in similar reaction types, performing comparably to more computationally expensive methods like CCSD(T) and QCISD(T). rsc.org The calculations focused on the addition of the OH radical to the double bond, exploring the different conformations of the reactants, pre-barrier complexes, and transition states. psu.edursc.org This detailed conformational analysis is critical for an accurate description of the reaction kinetics. rsc.org

Similarly, DFT calculations using the BHandHLYP functional, but with the 6-311+G(d,p) basis set, have been applied to study the reactions of ozone (O3) with a series of cis-3-hexenyl esters. rsc.orgrsc.org These studies involved geometry optimizations and harmonic vibrational frequency calculations for all stationary points (reactants, transition states, and products) to understand the reaction mechanism and kinetics. rsc.orgrsc.org The connection between minima and transition states was confirmed using intrinsic reaction path (IRC) calculations. rsc.org

Coupled Cluster Theory (e.g., CCSD(T)) for High-Accuracy Calculations

For achieving high accuracy in energetic and geometric predictions, Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is a gold standard. While direct applications of CCSD(T) to large molecules like this compound can be computationally demanding, it is often used as a benchmark for other methods. rsc.org For instance, the BHandHLYP functional used in the DFT studies of the this compound + OH reaction was noted to perform as well as CCSD(T) for this type of reaction. rsc.org

In a study of the related molecule, cis-hex-3-ene-1,5-diyne, high-level ab initio calculations using CCSD(T)/cc-pVTZ were performed to deduce its equilibrium structure. researchgate.netacs.org The results showed excellent agreement with experimental data from Fourier transform microwave spectroscopy, confirming the reliability of this theoretical approach for determining accurate molecular geometries. researchgate.netacs.org The domain-based local pair natural orbital CCSD(T) (DLPNO-CCSD(T)) method has emerged as an efficient alternative for large molecules, capable of providing results with an accuracy of 1 kcal/mol or better. researchgate.net

Ab Initio Approaches to Electronic Structure

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are fundamental to understanding the electronic structure of molecules. For this compound and its isomers, ab initio calculations have been used to study their conformational dependence and spectra. acs.org In the investigation of cis-hex-3-ene-1,5-diyne cation and its isomers, several ab initio methods were used to optimize geometries, and subsequently, CASPT2 and EOMEE-CCSDT methods were employed to calculate vertical and adiabatic excitation energies, which are crucial for assigning electronic transitions observed in experimental spectra. nih.gov

Computational studies on the autoignition of this compound have also benefited from ab initio transition state modeling to evaluate the rates and branching fractions of its reactions with OH radicals. umich.eduumich.edu These calculations revealed that at temperatures below 450 K, OH addition to the double bond is the dominant pathway, whereas at temperatures above 1000 K, H-atom abstraction becomes the primary reaction route. umich.eduumich.edu

Thermodynamic and Kinetic Modeling

Building on the foundation of quantum chemical calculations, thermodynamic and kinetic modeling allows for the prediction of macroscopic properties and reaction behaviors.

Calculation of Reaction Rate Coefficients and Activation Energies

Theoretical calculations are instrumental in determining reaction rate coefficients and the energy barriers (activation energies) that govern reaction speeds. For the reaction of this compound with OH radicals, the microcanonical variational transition state method was used in conjunction with DFT results to calculate individual rate coefficients for different conformers. psu.edursc.org At 298 K, the calculated individual rate coefficients for two conformers were 4.19 x 10⁻¹¹ and 1.23 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. psu.edursc.org By considering the Boltzmann distribution of these conformers, a global rate coefficient of 8.10 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ was estimated, which showed good agreement with the experimental value of (6.27 ± 0.66) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. psu.edursc.org Rate coefficients were also calculated over a temperature range of 200–500 K. rsc.org

For the reaction of this compound with chlorine atoms, the experimentally determined rate coefficient was (4.13 ± 0.51) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. scielo.brresearchgate.net This value was in agreement with an estimate from a structure-reactivity relationship, which predicted a rate of 4.27 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. scielo.br

The table below summarizes some of the experimentally determined and theoretically calculated reaction rate coefficients for this compound with various atmospheric oxidants.

| Reaction | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

| This compound + OH | 298 | (6.27 ± 0.66) x 10⁻¹¹ | Experimental (Relative Rate) | psu.edursc.org |

| This compound + OH | 298 | 8.10 x 10⁻¹¹ | Theoretical (DFT/MVTST) | rsc.orgresearchgate.net |

| This compound + Cl | 296 ± 2 | (4.13 ± 0.51) x 10⁻¹⁰ | Experimental (Relative Rate) | scielo.brresearchgate.net |

| This compound + Cl | - | 4.27 x 10⁻¹⁰ | Theoretical (Structure-Reactivity) | scielo.br |

| cis-3-Hexenyl Acetate (B1210297) + O₃ | 298 | (5.77 ± 0.70) x 10⁻¹⁷ | Experimental (Absolute) | rsc.orgrsc.org |

| cis-3-Hexenyl Formate + O₃ | 298 | (4.06 ± 0.66) x 10⁻¹⁷ | Experimental (Absolute) | rsc.orgrsc.org |

Investigation of Transition State Structures and Energetics

The exploration of transition state structures is fundamental to understanding reaction mechanisms. In the reaction of this compound with OH radicals, computational studies have identified and characterized the geometries and energies of the transition states. psu.edursc.org These calculations considered different conformations and the formation of a pre-barrier complex (π-PC) before the system reaches the transition state. rsc.org

For the related Bergman cyclization of cis-hex-3-ene-1,5-diyne, the geometry of the transition state was investigated, noting that it is product-like. researchgate.net The critical C1-C6 distance in the transition state was found to be shorter than in the reactant, providing insight into the reaction coordinate. researchgate.net Similarly, in the ozonolysis of cis-3-hexenyl esters, the transition states for the reaction were located, and each was confirmed to possess one imaginary frequency, a hallmark of a true transition state structure. rsc.org

The table below presents the calculated activation enthalpy for the Bergman cyclization of a related enediyne system.

| Reaction | Parameter | Value (kcal/mol) | Reference |

| Bergman Cyclization | Activation Enthalpy (ΔH‡) | 21.8 ± 0.5 | researchgate.net |

Conformational Analysis and Energy Landscapes of this compound

The spatial arrangement of atoms in a molecule can vary due to the rotation around single bonds, leading to different conformations. For this compound, a symmetrical cis-disubstituted alkene, computational studies have been instrumental in understanding its conformational preferences. The analysis of its structure in the gas phase, combining electron diffraction data with molecular mechanical calculations, has revealed the presence of multiple stable conformers. chemicalbook.comcapes.gov.brscientificlabs.co.uk

Specifically, the data indicate that this compound primarily exists as a mixture of two distinct forms: the (+ac, +ac) and the (–ac, +ac) conformers. capes.gov.br These notations describe the torsional angles of the two ethyl groups relative to the plane of the double bond. The presence and relative energies of these conformers define the energy landscape of the molecule. Theoretical calculations are crucial for mapping this landscape, identifying the minimum energy conformations (stable conformers) and the transition states that separate them. The energy difference and rotational barriers between these conformers influence the molecule's thermodynamic properties and reactivity.

Determination of Bond Dissociation Enthalpies (BDEs)

Bond dissociation enthalpy (BDE) is a critical thermochemical property that quantifies the energy required to break a specific bond homolytically. Computational chemistry provides powerful tools for accurately calculating BDEs, which are essential for understanding chemical reactivity and reaction mechanisms, particularly in fields like combustion chemistry.

In a comprehensive study, the BDEs for various fragment molecules relevant to biodiesel, including this compound, were calculated using Kohn-Sham density functional theory (DFT) and high-level coupled cluster theory. acs.orgresearchgate.netnih.gov The performance of several density functionals was evaluated against benchmark calculations from coupled cluster theory with single, double, and triple excitations (CCSDT) extrapolated to the complete basis set (CBS) limit. nih.gov

The study found that among the tested DFT methods, the M08-HX functional demonstrated superior performance, with a mean unsigned deviation (MUD) of just 1.0 kcal/mol from the CCSDT/CBS reference values. acs.orgnih.gov This level of accuracy is comparable to the much more computationally expensive multireference averaged coupled pair functional (MRACPF2) method. nih.gov Such validated DFT methods are invaluable for modeling the complex chemical kinetics of larger molecules where high-level methods are not feasible. nih.gov

| Bond Type | Computational Method | Calculated BDE (kcal/mol) | Reference |

|---|---|---|---|

| C-C, C-H, C-O | M08-HX | 1.0 (MUD from CCSDT/CBS) | nih.gov |

| C-C, C-H, C-O | M06-2X | 1.2 (AMUD from CCSD(T)/CBS) | researchgate.net |

| C-C, C-H, C-O | MRACPF2 | 1.1 (MUD from CCSDT/CBS) | nih.gov |

| C-C, C-H, C-O | CCSDT/CBS | Reference Calculation | nih.gov |

Molecular Structure Elucidation through Computation

Equilibrium Structure Determination of this compound Derivatives

Computational quantum chemistry is a cornerstone for determining the precise equilibrium structures of molecules, often in conjunction with experimental techniques. A notable example is the structural elucidation of cis-hex-3-ene-1,5-diyne, a derivative of this compound and the parent molecule for the Bergman cyclization reaction. researchgate.netacs.org

Researchers achieved an accurate gas-phase structure determination by combining Fourier transform microwave spectroscopy with high-level ab initio calculations at the CCSD(T)/cc-pVTZ level of theory. researchgate.netacs.org The computational and experimental results were in excellent agreement, confirming that the molecule possesses C₂ᵥ symmetry. researchgate.netacs.org The calculations also revealed slight but significant deviations of the alkyne units (C−C≡C−H) from linearity, with the groups distorting away from each other. researchgate.netacs.org This detailed structural insight is crucial for understanding the reactivity and reaction coordinates of such molecules. researchgate.net

Analysis of Vibrational Frequencies and Spectroscopic Signatures

The vibrational modes of a molecule give rise to a unique spectroscopic signature, typically measured using infrared (IR) spectroscopy. Computational methods are widely used to calculate these vibrational frequencies, aiding in the interpretation of experimental spectra.

For this compound, the infrared spectrum has been recorded using Fourier transform infrared (FTIR) spectroscopy. scielo.br An integrated IR absorption cross-section of 1.35 × 10⁻¹⁷ cm²molecule⁻¹cm⁻¹ was determined between 500 and 1500 cm⁻¹. scielo.br Theoretical calculations of vibrational frequencies and intensities complement such experimental data. By modeling the molecule's potential energy surface, quantum chemical calculations can predict the frequencies of fundamental vibrational modes, overtones, and combination bands. This allows for a detailed assignment of the peaks observed in the experimental IR spectrum, providing a deeper understanding of the molecule's structural and bonding characteristics. For the related trans-3-hexene (B77681), studies have shown a good agreement between calculated and experimental vibrational amplitudes. capes.gov.br

Molecular Mechanical Calculations for Gas-Phase Structure

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules. It is particularly effective for determining the gas-phase structures of relatively simple molecules like this compound.

The gas-phase molecular structure of this compound has been determined through a synergistic approach that combines experimental gas-phase electron diffraction with molecular mechanical calculations. chemicalbook.comcapes.gov.brsigmaaldrich.com This combined methodology confirmed the presence of two key conformers, the (+ac, +ac) and (–ac, +ac) forms, in the gas phase. capes.gov.brscientificlabs.co.uk The calculations provided refined structural parameters that describe the molecule's geometry with high precision. capes.gov.br

| Parameter | Value | Reference |

|---|---|---|

| C-H Bond Length | 1.073 Å | capes.gov.br |

| C=C Bond Length | 1.330 Å | capes.gov.br |

| C(sp²)-C(sp³) Bond Length | 1.505 Å | capes.gov.br |

| ∠CCH (in CH₂) Bond Angle | 111.1° | capes.gov.br |

| ∠CCC Bond Angle | 111.4° | capes.gov.br |

| ∠(C=C-C) Bond Angle | 129.1° | capes.gov.br |

Spectroscopic and Advanced Analytical Characterization of Cis 3 Hexene

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular vibrations of cis-3-hexene. These techniques offer a unique "fingerprint" of the molecule, allowing for its identification and characterization. edinst.comanton-paar.com

Fourier Transform Infrared (FTIR) Spectroscopy (In situ, Vapor Phase, ATR-IR)

In situ FTIR: This technique allows for the real-time monitoring of reactions involving this compound. researchgate.netacs.org For instance, in studies of atmospheric chemistry, in situ long-path FTIR spectroscopy has been used to track the concentration of cis-3-hexenyl esters and other related compounds as they react with hydroxyl radicals. researchgate.netacs.orgresearchgate.net This provides valuable kinetic data and insights into reaction mechanisms. researchgate.net The hydroformylation of this compound, catalyzed by rhodium complexes, has also been studied using high-pressure in situ IR spectroscopy to identify key intermediates. acs.org

Vapor Phase FTIR: The vapor phase IR spectrum of this compound provides data on the molecule in its gaseous state, free from intermolecular interactions that occur in condensed phases. nih.govudel.edu This can lead to sharper and more defined spectral bands, aiding in a more precise vibrational analysis. udel.edu

Attenuated Total Reflectance (ATR)-IR: ATR-IR is a convenient technique for analyzing liquid samples of this compound. nih.gov It involves placing the sample in direct contact with an internal reflection element, providing a rapid and non-destructive means of obtaining its infrared spectrum. nih.gov

The infrared spectrum of this compound exhibits characteristic absorption bands. The C=C stretching vibration for a cis-disubstituted alkene typically appears in the range of 1658-1648 cm⁻¹. libretexts.org The C-H stretching vibrations of the hydrogens attached to the double bond are expected above 3000 cm⁻¹, while the C-H stretches of the ethyl groups occur below 3000 cm⁻¹. spectroscopyonline.com

Table 1: Key FTIR Spectral Data for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Type |

|---|---|---|

| C=C Stretch | 1658-1648 | cis-Disubstituted Alkene |

| =C-H Stretch | > 3000 | Alkene |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy complements FTIR by providing information on the inelastic scattering of monochromatic light, which reveals the vibrational modes of a molecule. edinst.com It is particularly useful for identifying non-polar bonds, such as the C=C double bond in this compound. The resulting spectrum serves as a unique molecular fingerprint, allowing for the identification and differentiation of isomers. anton-paar.commdpi.comrenishaw.com For instance, the C=C stretching frequency can help distinguish between cis and trans isomers. The Raman spectrum of this compound has been recorded using FT-Raman spectrometers, contributing to the comprehensive spectral database for this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information on the connectivity and spatial arrangement of atoms.

Structural Confirmation and Stereochemical Assignment

Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound and assign its stereochemistry. acs.org

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the different types of protons in the molecule. chemicalbook.com The olefinic protons (=CH) typically appear in the range of 5.2-5.4 ppm. The methylene (B1212753) protons (CH₂) adjacent to the double bond resonate around 2.0 ppm, while the terminal methyl protons (CH₃) are found further upfield at approximately 0.9-1.0 ppm. chemicalbook.com The coupling constants between the vinyl protons are characteristic of the cis configuration.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. nih.gov The olefinic carbons of this compound are observed at specific chemical shifts, which differ from those of its trans isomer. nih.govchemicalbook.com

Table 2: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (ppm) |

|---|---|

| =CH (olefinic) | 5.33 |

| -CH₂- (allylic) | 2.03 |

| -CH₃ (methyl) | 0.961 |

Data obtained in CDCl₃. chemicalbook.com

Table 3: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Olefinic Carbons | Specific shifts for C3 and C4 |

| Allylic Carbons | Specific shifts for C2 and C5 |

| Methyl Carbons | Specific shifts for C1 and C6 |

Specific shift values can be found in spectral databases. nih.gov

Reaction Monitoring and Kinetic Studies via NMR

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time and for conducting kinetic studies. researchgate.net It allows for the simultaneous observation of the disappearance of reactants and the appearance of products, providing quantitative data on reaction rates. rsc.org For example, the isomerization of cis and trans isomers of certain metal complexes has been monitored by ¹H NMR, tracking the changes in the intensity of specific resonances over time. academie-sciences.fr Similarly, kinetic studies of olefin substitution reactions involving this compound have been performed using NMR. acs.org Dynamic NMR (DNMR) techniques can also be employed to study kinetic isotope effects in reactions. fu-berlin.de

Gas Chromatography (GC) Techniques

Gas chromatography is a primary method for the separation and analysis of volatile compounds like this compound. It is particularly effective in separating geometric isomers. brainly.com The separation is based on differences in the physical properties of the isomers, such as their boiling points and polarities, which affect their interaction with the stationary phase of the GC column. brainly.combrainly.com

Generally, the cis isomer is more polar than the trans isomer, leading to a stronger interaction with a polar stationary phase and thus a longer retention time. brainly.combrainly.com This difference in retention times allows for the accurate quantification of each isomer in a mixture. brainly.com For instance, in the analysis of gasoline, this compound and trans-3-hexene (B77681) can be separated and identified, with this compound typically eluting after its trans counterpart on many standard columns. shimadzu.com The completion of reactions, such as the hydrogenation of 3-hexyn-1-ol (B147329) to cis-3-hexen-1-ol (B126655), can be monitored by analyzing the reaction mixture with gas chromatography to determine the conversion and product distribution. google.com

Table 4: Retention Times of this compound and Related Compounds in a GC Analysis of Gasoline

| Compound | Retention Time (min) |

|---|---|

| trans-3-Hexene | 6.452 |

| This compound | 6.492 |

Data from a specific GC-MS analysis of regular gasoline. shimadzu.com

Purity Analysis and Isomeric Composition Determination

Gas chromatography (GC) is a primary method for assessing the purity of this compound and determining the presence of any isomers. Commercial suppliers often specify a purity of greater than 97.0% as determined by GC. tcichemicals.comtcichemicals.com Some preparations of this compound, particularly those synthesized via the hydroboration of 3-hexyne (B1328910), have been shown to achieve very high isomeric purity, approaching 100% cis isomer with only trace amounts of the trans isomer detected. acs.org In some cases, a minor impurity of another isomeric cis-hexene, constituting approximately 2%, has been observed in chromatograms. acs.org

The isomeric purity is critical as the different isomers of hexene, including positional and stereoisomers, can exhibit different chemical behaviors. umich.eduyale.edu The hexene molecule (C₆H₁₂) has several structural isomers, including various methylpentenes and dimethylbutenes, in addition to the positional isomers of hexene itself (1-hexene, 2-hexene (B8810679), and 3-hexene). quora.comdocbrown.infosavemyexams.com For 3-hexene (B12438300), the double bond's geometry leads to cis and trans stereoisomers. nist.gov

The table below illustrates the typical purity levels and isomeric considerations for this compound.

Table 1: Purity and Isomeric Data for this compound

| Parameter | Typical Value/Observation | Analytical Method |

|---|---|---|

| Purity | ≥95.0% to >97.0% | Gas Chromatography (GC) |

| trans-3-Hexene Impurity | Trace amounts to negligible | Gas Chromatography (GC) |

Coupled Techniques (e.g., GC-MS) for Product Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for identifying the products of reactions involving this compound. In oxidation studies, GC-MS is used to analyze the complex mixture of products formed. For instance, the oxidation of linear hexene isomers, including this compound, has been studied in jet-stirred reactors, with product mole fractions measured by online gas chromatography. researchgate.netnih.gov These studies help in understanding the reaction pathways, which can be influenced by the double bond's position and stereochemistry. umich.edunih.govumich.edu For example, at lower temperatures (500-700 K), the reactivity of hexene isomers follows the order 1-hexene (B165129) > 2-hexene > 3-hexene. researchgate.net